4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline
Description
Properties
Molecular Formula |
C27H20N4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-29-24)31-27(18-22)25-6-2-4-16-30-25/h1-18H,28H2 |
InChI Key |
QRSFMPAUATXILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which is then subjected to solvothermal synthesis with metal ions like nickel, cobalt, or cadmium . The reaction conditions often include high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the compound’s structure.
Scientific Research Applications
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other biologically relevant metal-containing structures.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure and reactivity make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular pathways and reactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]aniline
- CAS No.: 61102-76-9
- Molecular Formula : C23H18N2
- Molecular Weight : 322.4 g/mol
- Synonyms: 4-(2,6-Diphenylpyridin-4-yl)aniline .
Structural Features: This compound comprises a central pyridine ring substituted at the 2,6-positions with pyridin-2-yl groups and at the 4-position with a phenyl-aniline moiety.
Applications: Primarily used in research settings for synthesizing metal-organic frameworks (MOFs) or optoelectronic materials due to its π-conjugated system and nitrogen-rich structure.
Storage : Stable at room temperature (RT) under anhydrous, sealed conditions .
Comparison with Structurally Similar Compounds
Compound Selection Criteria
Two structurally related aniline derivatives are analyzed:
4-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]aniline (Target Compound) .
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (Comparative Compound) .
Structural and Functional Comparison
Key Differences in Properties and Reactivity
Electronic Effects: The target compound’s pyridinyl groups act as electron-deficient aromatic systems, facilitating metal coordination .
Steric Effects :
- The tert-butyl group in the comparative compound introduces steric hindrance, which may limit its use in supramolecular assemblies compared to the target compound’s planar structure .
Thermodynamic Stability :
- The target compound’s conjugated pyridine-phenyl system enhances thermal stability, critical for optoelectronic applications. The comparative compound’s nitro groups may reduce thermal stability due to decomposition risks .
Research Findings and Implications
Target Compound in Coordination Chemistry
The pyridinyl and aniline moieties enable chelation with transition metals (e.g., Ru, Ir), forming luminescent complexes for OLEDs. Its planar structure supports π-π stacking in MOFs, enhancing porosity for gas storage .
Limitations and Knowledge Gaps
- Solubility Data: Limited solubility data for both compounds hinder formulation strategies.
Biological Activity
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is a complex organic compound notable for its unique structural features and potential applications in various fields, particularly in medicinal chemistry. Its structure consists of a phenyl group linked to an aniline moiety, which is further substituted with a dipyridine unit. This configuration allows the compound to exhibit significant biological activity, especially as a ligand in coordination chemistry.
Structural Characteristics
The molecular structure of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can be represented as follows:
This compound contains multiple nitrogen atoms in its pyridine rings, enhancing its ability to form stable complexes with various metal ions. This property makes it an interesting candidate for applications in catalysis and medicinal chemistry.
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds similar to 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline. For instance, research has shown that certain derivatives exhibit significant cytotoxicity towards cancer cell lines while maintaining lower toxicity towards healthy cells. This dual action is crucial for developing safer anticancer agents.
Case Study: Molecular Docking and Cytotoxicity
A study published in Molecules explored the molecular docking of phenylpiperazine derivatives and their biological evaluations. The findings indicated that compounds with similar structural motifs to 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline showed promising results in reducing the viability of cancer cells (MCF7) while exhibiting reduced toxicity towards normal cells (MCF10A) when compared to doxorubicin (DOX) .
| Compound | IC50 (µM) | Effect on MCF7 Cells | Toxicity on MCF10A Cells |
|---|---|---|---|
| BS230 | 10 | Reduced by 40% | No significant change |
| DOX | 1 | Standard control | High toxicity |
Coordination Chemistry
The ability of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline to act as a versatile ligand allows it to form stable complexes with various transition metals. These complexes can exhibit enhanced biological activities, including antimicrobial and anticancer properties. The presence of multiple nitrogen donor sites contributes to the strong chelation properties of the compound.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that compounds related to 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline have shown good inhibition zones against various bacterial strains .
- Synergistic Effects : In combination therapies, compounds similar to this aniline derivative have been shown to enhance the cytotoxic effects of established chemotherapeutics like DOX, suggesting a potential for use in combination therapies .
- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the phenyl and pyridine rings has been found to significantly affect the biological activity of these compounds. For example, variations in electron-withdrawing or electron-donating groups can modulate their interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
